Home > Products > Screening Compounds P80883 > N-(5-nitro-1H-indazol-3-yl)benzamide
N-(5-nitro-1H-indazol-3-yl)benzamide - 599183-43-4

N-(5-nitro-1H-indazol-3-yl)benzamide

Catalog Number: EVT-3466122
CAS Number: 599183-43-4
Molecular Formula: C14H10N4O3
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone

Compound Description: This compound features a bromo substituent at the 3-position and a phenylethanone group at the 1-position of the 5-nitro-1H-indazole core. The research primarily focuses on its crystal structure analysis, highlighting the planar nature of the 5-nitro-1H-indazol-1-yl moiety and its near-perpendicular orientation to the phenylethanone group.

1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol

Compound Description: This compound is characterized by a nitro group at the 6-position and a 1-chloropropan-2-ol substituent at the 1-position of the indazole ring. The research primarily focuses on its crystal structure, emphasizing the near-perpendicular orientation of the side chain to the indazole ring.

5-[(5-Nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole

Compound Description: This compound is defined by a 5-nitro-1H-indazol-1-ylmethyl group attached to the 3-position of a phenyl-4,5-dihydroisoxazole ring. The research primarily focuses on the compound's crystal structure and Hirshfeld surface analysis, revealing planar arrangements and intermolecular interactions.

Overview

N-(5-nitro-1H-indazol-3-yl)benzamide is a chemical compound classified as an indazole derivative, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a benzamide group linked to a 5-nitro-1H-indazole moiety, making it a significant scaffold for various pharmacological studies. Indazole derivatives, including N-(5-nitro-1H-indazol-3-yl)benzamide, have garnered attention due to their roles in drug development, particularly in the fields of anti-inflammatory and anticancer research .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(5-nitro-1H-indazol-3-yl)benzamide typically involves the reaction of 5-nitro-1H-indazol-3-yl amine with benzoyl chloride in the presence of a base such as pyridine. The process is generally conducted under controlled temperatures, starting at low temperatures (around 0°C) before allowing the mixture to warm to room temperature while stirring continuously. The resulting product is purified using column chromatography to achieve the desired purity .

Industrial Production Methods

Although specific industrial methods for producing N-(5-nitro-1H-indazol-3-yl)benzamide are not extensively documented, large-scale synthesis would likely follow similar laboratory protocols. Optimization of reaction conditions and purification techniques is crucial for maximizing yield and ensuring high purity levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(5-nitro-1H-indazol-3-yl)benzamide can be described by its IUPAC name, which reflects its composition: it contains a nitro group attached to an indazole ring and a benzamide moiety. The chemical formula is C14H10N4O3C_{14}H_{10}N_{4}O_{3}, with a molecular weight of 270.26 g/mol. The compound features specific structural characteristics that contribute to its biological activity .

Molecular Data:

  • InChI: InChI=1S/C14H10N4O3/c19-14(9-4-2-1-3-5-9)15-13-11-8-10(18(20)21)6-7-12(11)16-17-13/h1-8H,(H2,15,16,17,19)

This data supports the understanding of its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1H-indazol-3-yl)benzamide can participate in various chemical reactions:

Oxidation: The nitro group can be reduced to an amino group under certain conditions.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

For oxidation reactions, hydrogen gas with a palladium catalyst is commonly used. In substitution reactions, reagents such as sodium hydride and alkyl halides facilitate nucleophilic attacks .

Major Products Formed

The reduction of the nitro group yields N-(5-amino-1H-indazol-3-yl)benzamide, while nucleophilic substitutions can lead to various substituted benzamides depending on the nucleophile employed .

Physical and Chemical Properties Analysis

Physical Properties

N-(5-nitro-1H-indazol-3-yl)benzamide typically appears as a crystalline solid. Specific melting points and solubility characteristics are often determined during synthesis and purification processes.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as strong acids or bases. Its reactivity profile is influenced by the functional groups present in its structure.

Relevant Data:
Chemical properties such as solubility in organic solvents (e.g., dichloromethane or ethyl acetate) are crucial for purification and application processes .

Applications

N-(5-nitro-1H-indazol-3-yl)benzamide has several scientific applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for potential biological activities, including anti-inflammatory and anticancer effects.

Medicine: Investigations into its therapeutic potential are ongoing, with interest in its role as a candidate for treating various diseases.

Industry: It finds utility in developing new materials and chemical processes due to its unique structural properties .

Synthesis and Structural Optimization [2] [4] [10]

Rational Design Strategies for Indazole-Based Scaffolds

The strategic design of N-(5-nitro-1H-indazol-3-yl)benzamide derivatives leverages the indazole nucleus as a privileged scaffold in medicinal chemistry, exploiting its bioisosteric relationship with purine bases and its versatile hydrogen-bonding capabilities. The 5-nitro substitution serves dual purposes: it creates a strong electron-deficient system that facilitates nucleophilic aromatic substitution (SNAr) reactions for further derivatization, while simultaneously influencing the compound's electronic distribution to enhance binding interactions with biological targets. The benzamide moiety at C3 provides a planar, rigid platform for engaging in π-π stacking interactions with aromatic residues in enzyme binding pockets, a feature critical for achieving target specificity in kinase inhibition applications [1] [7].

Molecular modeling studies indicate that the 5-nitro group significantly alters the electrostatic potential of the indazole ring system, creating a polarized region that enhances interactions with positively charged residues in the ATP-binding cleft of kinases. This electronic perturbation, combined with the hydrogen bond donor-acceptor capabilities of the benzamide carbonyl group, creates a multivalent binding pharmacophore. The indazole's tautomeric stability (predominantly 1H-form) ensures consistent presentation of hydrogen bond donors (N2-H) and acceptors (N1) during target engagement, contributing to predictable binding modes across diverse biological targets including VEGFR-2, CDK1, and PDK1 kinases [2] [6].

Synthetic Routes for N-(5-nitro-1H-indazol-3-yl)benzamide Derivatives

The synthesis of N-(5-nitro-1H-indazol-3-yl)benzamide core structures employs convergent strategies involving indazole ring formation followed by C3 functionalization. Two principal methodologies dominate the literature:

Method A: SNAr-Terminated Domino ProcessThis approach utilizes 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitroacetophenone as starting materials. Condensation with substituted phenylhydrazines generates arylhydrazones, followed by intramolecular SNAr cyclization under basic conditions (K₂CO₃, DMF, 90°C). The 5-nitro group ortho to the reaction center significantly enhances ring closure kinetics through electronic activation of the displacement site. The resulting 1-aryl-5-nitro-1H-indazoles undergo regioselective bromination at C3 using bromine in acetic acid, followed by palladium-catalyzed carbonylation or direct coupling with benzoyl chlorides to install the benzamide moiety. This route provides moderate to excellent yields (45-96%) with good functional group tolerance [1].

Method B: Copper-Catalyzed Direct AminationA more streamlined approach involves copper(I)-mediated coupling of preformed 5-nitro-1H-indazol-3-amine with benzoyl chlorides. The 3-aminoindazole precursor is prepared via cyclization of 2-amino-5-nitrobenzonitrile with hydroxylamine, followed by dehydrogenation. Direct acylation is achieved using CuI (20 mol%), K₂CO₃ (2.5 equiv), and powdered 4Å molecular sieves in anhydrous DMPU at 90°C. This method circumvents the need for harsh bromination conditions and demonstrates superior chemoselectivity for the indazole nitrogen, particularly when employing sterically hindered benzoyl chlorides [5].

Table 1: Comparative Synthetic Approaches for N-(5-nitro-1H-indazol-3-yl)benzamide Derivatives

MethodKey StepsYield RangeAdvantagesLimitations
SNAr-Terminated DominoHydrazone formation → SNAr cyclization → C3 bromination → Benzoylation45-73% (over 4 steps)Broad substrate scope for N1-aryl variationsMultiple steps, requires bromination
Copper-Catalyzed Direct AminationIndazole ring synthesis → Cu(I)-mediated amidation68-85% (over 2 steps)Step economy, avoids halogenationLimited to unsubstituted N1 position
One-Pot Hydrazone Cyclization/AcylationSimultaneous hydrazone formation, cyclization, and C3 acylation62-78%Single operation, high atom economyNarrow benzoyl chloride scope

Recent innovations include microwave-assisted protocols that reduce reaction times from hours to minutes while improving yields by 15-20%. Solvent optimization studies demonstrate that anhydrous DMF containing 30 wt% 4Å molecular sieves minimizes hydrolysis side reactions during critical cyclization steps. For acid-sensitive substituents, DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) emerges as the superior solvent, enhancing yields by up to 25% compared to conventional DMF [1] [5].

Structure-Activity Relationship (SAR) Studies on Nitro-Substituted Indazole Analogues

Systematic SAR exploration of N-(5-nitro-1H-indazol-3-yl)benzamide derivatives reveals critical structural determinants for biological activity:

N1 Substitution:Unsubstituted N-H indazoles exhibit superior kinase inhibition potency but suffer from poor metabolic stability. Introduction of small alkyl groups (methyl, ethyl) enhances microsomal stability while maintaining >80% target affinity. Bulky N1-aryl substituents (particularly 2,4-difluorophenyl) significantly improve selectivity for VEGFR-2 over related kinases (CDK1, c-KIT), reducing off-target effects. Conformational restriction via cyclic amines (piperidinyl, morpholinyl) at N1 dramatically enhances antiproliferative activity against HNSCC cell lines (IC₅₀ = 0.24-0.89 μM) [5] [6].

C3 Benzamide Variations:Electron-withdrawing substituents at the benzamide para-position (NO₂, CN, CF₃) enhance VEGFR-2 inhibition (IC₅₀ = 8-15 nM) but reduce solubility. Ortho-substitution creates torsional constraints that improve selectivity for PDK1 over PKA (>100-fold). Incorporation of heteroaromatic systems (nicotinamide, isonicotinamide) maintains potency while significantly enhancing aqueous solubility (logP reduction of 0.8-1.2 units). The 3,5-bis(trifluoromethyl)benzamide derivative demonstrates exceptional antiproliferative activity (IC₅₀ = 690 nM against H1N1) through PA-PB1 polymerase disruption [3] [5].

C5 Nitro Group Modifications:Reduction to amino group abolishes kinase inhibition but enhances anti-inflammatory activity. Replacement with cyano maintains electronic properties while improving metabolic stability (t₁/₂ increase from 1.2 to 4.7 hours in human microsomes). Hydrogen substitution at C5 reduces VEGFR-2 binding affinity by 15-fold, confirming the nitro group's critical role in dipole-mediated interactions within the kinase hinge region [1] [6].

Table 2: SAR Analysis of Key Structural Modifications in N-(5-nitro-1H-indazol-3-yl)benzamide Derivatives

PositionOptimal SubstituentsBiological ImpactPotency Range
N1HMaximum kinase inhibitionVEGFR-2 IC₅₀: 3-8 nM
MethylImproved metabolic stabilityCDK1 IC₅₀: 22 nM
2,4-DifluorophenylEnhanced VEGFR-2 selectivitySelectivity index: >300
C3 Benzamide4-CF₃High VEGFR-2 affinityIC₅₀: 8 nM
3,5-diCF₃Influenza polymerase inhibitionEC₅₀: 690 nM
NicotinylImproved solubilityLogD₅.₅: 1.2
C5NO₂Essential for kinase inhibitionActivity loss upon replacement
CNMetabolic stabilityMicrosomal t₁/₂: 4.7h

Chemoselective Modifications to Enhance Bioavailability and Selectivity

Strategic molecular editing of the N-(5-nitro-1H-indazol-3-yl)benzamide scaffold addresses inherent limitations in drug-like properties while preserving target engagement:

Prodrug Approaches for Nitro Reduction:The bioreducible 5-nitro group serves as an ideal candidate for pro-drug design. Synthesis of N-hydroxyamino precursors via controlled reduction with zinc/ammonium chloride enables formation of phosphate ester prodrugs. These derivatives demonstrate 5-fold enhanced oral bioavailability in murine models (F = 42% vs 8% for parent compound) through improved intestinal absorption. Intracellular enzymatic regeneration releases the active nitro compound selectively in hypoxic tumor environments [1] [5].

PEGylated Derivatives for Solubility Enhancement:Conjugation with poly(ethylene glycol) (PEG) chains at the benzamide nitrogen significantly improves aqueous solubility (>20 mg/mL vs <0.5 mg/mL for unmodified analogs). The optimal PEG₅₀₀-NHCO- derivative maintains 85% of the original kinase inhibitory activity while reducing plasma protein binding (fu = 0.32 vs 0.08 for parent). This modification dramatically enhances systemic exposure (AUC₀–₂₄ increase from 1.2 to 8.7 μg·h/mL) without compromising target engagement [4].

Targeted Selectivity via Molecular Editing:Introduction of ortho-fluorine atoms on the benzamide ring creates a dipole-dipole repulsion with off-target kinases containing smaller gatekeeper residues. The 2,6-difluorobenzamide derivative achieves 120-fold selectivity for VEGFR-2 over PDGFR-β. Incorporation of acidic moieties (acetic acid, tetrazole) at the benzamide para-position restricts cellular penetration to anion transporter-expressing tissues, enabling tumor-selective accumulation. This approach reduces hepatotoxicity markers (ALT/AST elevation) by 80% in preclinical models while maintaining antitumor efficacy [6].

Recent advances in cryo-EM structural biology have enabled rational design of C6-substituted analogs that allosterically modulate kinase conformational states. The 6-cyano derivative stabilizes a specific DFG-out conformation in VEGFR-2, imparting exceptional selectivity (>500-fold over other kinases in the panel). Computational analysis indicates this modification fills a hydrophobic back pocket not present in off-target kinases, providing a blueprint for further selectivity enhancements [2] [6].

Properties

CAS Number

599183-43-4

Product Name

N-(5-nitro-1H-indazol-3-yl)benzamide

IUPAC Name

N-(5-nitro-1H-indazol-3-yl)benzamide

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C14H10N4O3/c19-14(9-4-2-1-3-5-9)15-13-11-8-10(18(20)21)6-7-12(11)16-17-13/h1-8H,(H2,15,16,17,19)

InChI Key

VCAAPKZQXYLMFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.